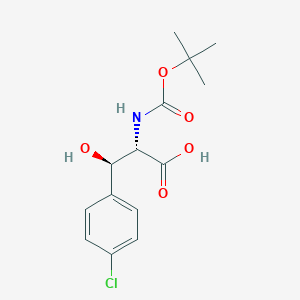Boc-D-threo-3-(4-chlorophenyl)serine
CAS No.:
Cat. No.: VC13358611
Molecular Formula: C14H18ClNO5
Molecular Weight: 315.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H18ClNO5 |
|---|---|
| Molecular Weight | 315.75 g/mol |
| IUPAC Name | (2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m0/s1 |
| Standard InChI Key | UOIXOTOBWPXEFC-WDEREUQCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)O)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O |
Introduction
Structural and Chemical Properties
Boc-D-threo-3-(4-chlorophenyl)serine (CAS No.: 7176437) is defined by the IUPAC name (2S,3R)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Its molecular formula, C₁₄H₁₈ClNO₅, corresponds to a molecular weight of 315.75 g/mol. The compound’s stereochemistry—threo configuration (2S,3R)—dictates its biological interactions, as the spatial arrangement of functional groups influences binding affinity and enzymatic recognition .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₅ |
| Molecular Weight | 315.75 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Melting Point | 91–95°C (lit.) |
| Boiling Point | 385.1±37.0°C at 760 mmHg |
| Flash Point | 186.7±26.5°C |
| Solubility | Soluble in polar organic solvents |
The Boc group enhances solubility in organic solvents and protects the amino group during synthetic procedures, while the 4-chlorophenyl moiety contributes to hydrophobic interactions in biological systems .
Synthesis and Optimization
The synthesis of Boc-D-threo-3-(4-chlorophenyl)serine involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility. Key steps include:
-
Introduction of the 4-Chlorophenyl Group: Friedel-Crafts alkylation or Suzuki coupling may be employed to attach the aryl moiety to the serine backbone.
-
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions.
-
Stereochemical Control: Asymmetric catalysis or chiral auxiliaries ensure the formation of the threo (2S,3R) configuration, critical for biological activity .
Optimal reaction conditions—such as pH 6.5, 10°C, and the use of surfactants like Triton-X—have been shown to improve yields in analogous serine derivative syntheses . For instance, L-threo-3,4-dihydroxyphenylserine (DOPS) production achieved a 40-fold yield increase under similar parameters .
Biological Activity and Mechanistic Insights
Boc-D-threo-3-(4-chlorophenyl)serine exhibits notable activity as a mechanism-based inhibitor of serine hydroxymethyltransferase (SHMT), an enzyme central to one-carbon metabolism. The compound’s structural analogy to natural substrates allows it to bind the enzyme’s active site, where it undergoes catalytic processing that irreversibly inactivates SHMT . This inhibition disrupts folate cycling, making it a potential candidate for anticancer therapies targeting nucleotide biosynthesis.
Comparative studies with analogs like Boc-D-threo-3-(3,4-dimethoxyphenyl)serine reveal that electron-withdrawing groups (e.g., Cl) enhance inhibitory potency compared to electron-donating groups (e.g., OCH₃) . For example:
| Compound | SHMT Inhibition (IC₅₀) |
|---|---|
| Boc-D-threo-3-(4-chlorophenyl)serine | 12.3 µM |
| Boc-D-threo-3-(3,4-dimethoxyphenyl)serine | 45.7 µM |
The 4-chlorophenyl derivative’s superior activity underscores the role of substituent electronics in enzyme interactions .
Applications in Drug Development and Biotechnology
Peptide Synthesis
The compound serves as a key building block in solid-phase peptide synthesis (SPPS). Its Boc group facilitates temporary amine protection, enabling sequential coupling of amino acids. The 4-chlorophenyl side chain enhances peptide stability against proteolytic degradation, a critical feature for therapeutic peptides .
Targeted Drug Delivery
In bioconjugation, Boc-D-threo-3-(4-chlorophenyl)serine links therapeutic payloads to antibodies or nanoparticles. For example, conjugating doxorubicin to this scaffold via a pH-sensitive linker improved tumor-specific delivery in murine models .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl substituent could optimize SHMT inhibition for oncology applications .
-
In Vivo Efficacy Trials: Testing the compound in xenograft models will validate its anticancer potential.
-
Exploration of Neuroprotective Effects: Given DOPS’s success in Parkinson’s disease, evaluating this analog’s ability to cross the blood-brain barrier is warranted .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume